[5-(4-bromophenyl)-1H-pyrazol-3-yl](4-phenylpiperazin-1-yl)methanone
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Overview
Description
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is a complex organic compound that features a pyrazole ring substituted with a bromophenyl group and a carbonyl group, as well as a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine typically involves multi-step organic reactions. One common method includes the cyclization of a suitable chalcone with hydrazine derivatives to form the pyrazole ring. The bromophenyl group is introduced via electrophilic aromatic substitution reactions, often using bromine or bromine-containing reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the development of new materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and affecting neural transmission . This interaction can lead to various biological effects, including changes in neural activity and potential therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure with additional functional groups, used in neurotoxicity studies.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-substituted heterocycle, used in liquid crystal research.
Uniqueness
1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-phenylpiperazine is unique due to its combination of a pyrazole ring with a phenylpiperazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in medicinal chemistry and material science .
Properties
Molecular Formula |
C20H19BrN4O |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(4-phenylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C20H19BrN4O/c21-16-8-6-15(7-9-16)18-14-19(23-22-18)20(26)25-12-10-24(11-13-25)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,22,23) |
InChI Key |
LIWUYHAKFFNWSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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